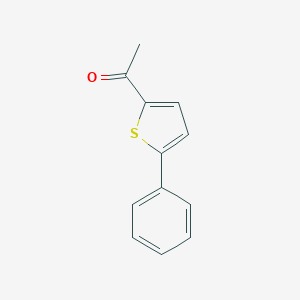

1-(5-Phenylthiophen-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-phenylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXBZAHGTSZQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407106 | |

| Record name | 1-(5-phenylthiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1665-41-4 | |

| Record name | 1-(5-phenylthiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-phenylthiophen-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(5-phenylthiophen-2-yl)ethanone CAS number and properties

An In-depth Technical Guide to 1-(5-phenylthiophen-2-yl)ethanone

Introduction

This compound (CAS No. 1665-41-4) is a heterocyclic ketone that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3][4] Its molecular architecture, featuring a phenyl group appended to a thiophene ring bearing an acetyl moiety, makes it a valuable scaffold. The thiophene nucleus is a well-established pharmacophore in drug discovery, and its derivatives have been explored for a wide range of therapeutic applications, including antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][5][6] Furthermore, the electronic properties conferred by the conjugated aryl-thiophene system make such compounds compelling candidates for development in materials science, particularly in the realm of organic semiconductors and conductive polymers.[1][6]

This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, spectroscopic profile, synthetic methodologies, and applications for researchers in chemistry and drug development.

Physicochemical Properties and Identifiers

The fundamental properties of this compound are summarized below. Accurate knowledge of these properties is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 1665-41-4 | [1][2][4] |

| Molecular Formula | C₁₂H₁₀OS | [2][4][7] |

| Molecular Weight | 202.27 g/mol | [1][2][4][7] |

| Melting Point | 116 °C | [2][4] |

| Boiling Point | 363.8 ± 30.0 °C (Predicted) | [2][4] |

| Density | 1.151 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Appearance | Solid | [8] |

| Storage Temperature | 2-8°C | [2][4] |

Chemical Identifiers:

-

Synonyms: 1-(5-phenyl-2-thienyl)ethanone, 1-(5-phenyl-2-thiophenyl)ethanone, 5-Acetyl-2-phenylthiophene[2][7]

-

Canonical SMILES: CC(=O)C1=CC=C(S1)C2=CC=CC=C2

Structural Elucidation and Spectroscopic Profile

Structural confirmation of this compound relies on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. A sharp singlet for the three protons of the acetyl group (–CH₃) should appear in the upfield region, typically around δ 2.5 ppm. The two protons on the thiophene ring will appear as doublets in the aromatic region (δ 7.0-8.0 ppm), with a coupling constant characteristic of ortho-coupling in a thiophene system. The five protons of the phenyl ring will likely appear as a more complex multiplet in a similar region, integrating to five protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for all 12 carbons. The most downfield signal will correspond to the carbonyl carbon (C=O) of the ketone, which is typically found above 190 ppm. For a related derivative, this peak has been observed at 201.8 ppm.[1] The remaining aromatic carbons of the thiophene and phenyl rings will resonate in the δ 120-150 ppm range. The methyl carbon of the acetyl group will be the most upfield signal, typically below 30 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 202. Common fragmentation patterns for such ketones would include the loss of the acetyl group ([M-CH₃CO]⁺) or cleavage of the bond between the carbonyl group and the thiophene ring.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1660-1680 cm⁻¹. Additional bands will be present for C-H and C=C stretching of the aromatic rings.

Synthesis and Chemical Reactivity

Established Synthetic Methodologies

The synthesis of this compound is generally achieved through multi-step sequences that either build the thiophene ring with the substituents in place or functionalize a pre-existing aryl-thiophene core.[1] A highly efficient and common laboratory-scale approach is the palladium-catalyzed Suzuki cross-coupling reaction.

Protocol: Suzuki Cross-Coupling Synthesis

This protocol describes a representative synthesis starting from commercially available precursors. The causality for this choice rests on the high functional group tolerance, mild reaction conditions, and generally high yields associated with Suzuki couplings.

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-(5-bromothiophen-2-yl)ethanone (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and ethanol, and a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq). The base is critical for activating the boronic acid in the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

References

- 1. This compound | 1665-41-4 | Benchchem [benchchem.com]

- 2. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [amp.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-phenylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-phenylthiophen-2-yl)ethanone is a ketone derivative of phenylthiophene that holds significant interest in medicinal and materials science.[1] The thiophene nucleus is a prominent scaffold in a multitude of biologically active compounds and functional organic materials.[1] Thiophene derivatives have been explored for a wide range of therapeutic applications, including as antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][2] The incorporation of a phenyl group onto the thiophene ring can modulate its electronic properties and reactivity, making aryl thiophenes like this compound valuable intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and functional materials.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its potential applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various scientific contexts.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀OS | [3][4] |

| Molecular Weight | 202.27 g/mol | [3][4] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | 116 °C | [3][5] |

| Boiling Point (Predicted) | 363.8 ± 30.0 °C | [3][5] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [3][5] |

| Solubility | Soluble in ligroine | [3] |

| Storage Temperature | 2-8°C | [3][5] |

Spectroscopic Data

| Spectroscopic Technique | Data Highlights | Source |

| Mass Spectrometry (GC-MS) | Exact Mass: 202.045236 g/mol | [4][6] |

| Nuclear Magnetic Resonance (NMR) | 1H NMR and 13C NMR data are available for related structures, suggesting characteristic peaks for the thiophene and phenyl protons, as well as the acetyl group. For a derivative, the carbonyl carbon (C=O) signal appears around 201.8 ppm in the 13C NMR spectrum. | [1][7][8] |

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

A prevalent method for the synthesis of this compound is the Suzuki coupling reaction.[1] This palladium-catalyzed cross-coupling reaction offers an efficient way to form a carbon-carbon bond between an aryl halide and an organoboron compound.

Materials:

-

2-Acetyl-5-bromothiophene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dimethylformamide, Water)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetyl-5-bromothiophene (1.0 eq) and phenylboronic acid (1.2 eq) in the chosen solvent.

-

Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add the palladium catalyst (e.g., 0.01-0.05 eq) and the base (2.0-3.0 eq) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectrum should show distinct signals for the aromatic protons of the phenyl and thiophene rings, as well as a singlet for the methyl protons of the acetyl group.

-

13C NMR: A 13C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the ketone will appear at a characteristic downfield chemical shift.

Mass Spectrometry (MS):

-

GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the molecular weight of the compound and to assess its purity. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Potential Applications in Drug Discovery and Materials Science

The thiophene moiety is a key pharmacophore in numerous approved drugs, including antiasthmatics, NSAIDs, diuretics, anticancer, and antihistaminic agents.[2] this compound serves as a versatile building block for the synthesis of more complex thiophene derivatives with potential biological activities.

It has been noted for its utility in the preparation and investigation of the antimicrobial and antioxidant activities of N-heterocyclic carbene-Pd-PEPPSI complexes.[3][5] Furthermore, these complexes have shown catalytic activity in the C-H bond activation of heteroarenes with aryl bromides.[3][5] The broader class of thiophene-containing compounds has been investigated for a range of biological effects, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic activities.[2]

In the realm of materials science, the extended π-conjugated system of aryl thiophenes makes them suitable components for the development of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and solar cells.[1]

References

- 1. This compound | 1665-41-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [amp.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Structural Analysis and Characterization of 1-(5-phenylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 1-(5-phenylthiophen-2-yl)ethanone, a key intermediate in medicinal chemistry and materials science. This document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound, presenting data in a structured format to support research and development activities.

Core Compound Properties

This compound is a solid organic compound with the molecular formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol .[1][2] Its structure features a central thiophene ring substituted with a phenyl group at the 5-position and an acetyl group at the 2-position.

| Property | Value | Reference |

| CAS Number | 1665-41-4 | [1] |

| Molecular Formula | C₁₂H₁₀OS | [1] |

| Molecular Weight | 202.27 g/mol | [1] |

| Melting Point | 116 °C | [2] |

| Boiling Point (Predicted) | 363.8 ± 30.0 °C | [2] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The general approach involves the palladium-catalyzed coupling of an acetyl-substituted halothiophene with phenylboronic acid. A detailed experimental protocol based on similar transformations is provided below.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 2-acetyl-5-bromothiophene and phenylboronic acid.

Materials:

-

2-Acetyl-5-bromothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask or a microwave reaction vessel, add 2-acetyl-5-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).

-

Solvent and Base Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask. Add potassium carbonate (2.0 eq) as the base.

-

Reaction Execution: The reaction mixture can be heated under reflux or subjected to microwave irradiation (e.g., 160 °C for 30 minutes) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Structural Analysis and Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the two protons on the thiophene ring, and the protons of the phenyl ring. The chemical shifts, integration, and coupling patterns of these signals are key to confirming the structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the acetyl group is characteristically found at a downfield chemical shift. Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the ¹³C NMR chemical shifts of related thiophene-containing compounds.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight of 202.27. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Common fragmentation patterns for similar ketones include the loss of the acetyl group (CH₃CO•) or cleavage of the bond between the carbonyl group and the thiophene ring.[4]

Note: While mass spectral data for this compound exists in proprietary databases, a publicly accessible fragmentation spectrum is not currently available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for the carbonyl (C=O) stretch of the ketone, C-H stretches of the aromatic and methyl groups, and C=C stretching vibrations within the aromatic rings.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1660-1700 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Methyl) | 2850-3000 |

| C=C (Aromatic) | 1450-1600 |

Crystallographic Data

While the specific crystal structure of this compound has not been reported, the crystal structure of a related compound, 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, provides insights into the likely molecular conformation.[6] In this analog, the dihedral angle between the thiophene and phenyl rings is 54.37(5)°. The acetyl group is twisted slightly out of the plane of the thiophene ring.[6] It is expected that this compound would adopt a similar non-planar conformation.

| Parameter | Value (for 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.330(6) |

| b (Å) | 10.809(4) |

| c (Å) | 7.676(3) |

| β (°) | 93.72(3) |

| V (ų) | 1269.3(8) |

This data is for a related compound and should be used for comparative purposes only.

Logical Relationships in Structural Characterization

The process of characterizing this compound involves a logical workflow where the output of one technique informs the interpretation of another.

Caption: Workflow for the characterization of the target compound.

Conclusion

This compound is a valuable building block in organic synthesis. Its structural features have been discussed based on established spectroscopic principles and data from related compounds. The provided synthetic protocol offers a reliable method for its preparation. For definitive structural confirmation and quality control, it is imperative for researchers to obtain and analyze the specific spectroscopic data for their synthesized material. This guide serves as a foundational resource for scientists and professionals working with this and related thiophene derivatives.

References

- 1. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]

- 2. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [amp.chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | 1665-41-4 | Benchchem [benchchem.com]

- 5. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory [mdpi.com]

- 6. 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(5-phenylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(5-phenylthiophen-2-yl)ethanone. This document details the experimental protocols for acquiring NMR spectra, presents a thorough analysis of the spectral data with assignments, and includes a visual representation of the molecular structure and its NMR correlations.

Introduction

This compound is a heterocyclic ketone with a chemical structure featuring a phenyl group attached to a thiophene ring, which in turn is substituted with an acetyl group. This compound and its derivatives are of interest in medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra. The following section outlines the detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical to avoid spectral artifacts and ensure high-resolution data.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can often reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Instrument Parameters

The following are typical instrument settings for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of 16 ppm (from -2 to 14 ppm) is appropriate for most organic compounds.

-

Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.

-

Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 to 4096) is required.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A spectral width of 240 ppm (from -10 to 230 ppm) is standard.

-

Temperature: 298 K (25 °C).

Spectral Data and Assignments

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃. The assignments are based on chemical shift predictions, coupling patterns, and data from related structures.

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.68 | d | 4.0 | 1H | H-3 |

| 7.63 | d | 8.4 | 2H | H-2', H-6' |

| 7.42 | t | 7.6 | 2H | H-3', H-5' |

| 7.32 | t | 7.4 | 1H | H-4' |

| 7.28 | d | 4.0 | 1H | H-4 |

| 2.58 | s | - | 3H | -CH₃ |

d = doublet, t = triplet, s = singlet

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C=O |

| 149.3 | C-5 |

| 143.0 | C-2 |

| 133.5 | C-1' |

| 132.3 | C-4 |

| 129.2 | C-3', C-5' |

| 128.6 | C-4' |

| 126.0 | C-2', C-6' |

| 124.3 | C-3 |

| 26.7 | -CH₃ |

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering convention used for the NMR assignments.

Logical Workflow for Spectral Analysis

The process of elucidating the structure of an unknown compound using NMR spectroscopy follows a logical workflow.

Conclusion

This technical guide provides a detailed account of the ¹H and ¹³C NMR spectral data of this compound. The tabulated data with assignments, coupled with the comprehensive experimental protocol, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The provided visualizations of the molecular structure and the logical workflow for spectral analysis further aid in the understanding and application of this important analytical data.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation of 1-(5-phenylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry and fragmentation behavior of 1-(5-phenylthiophen-2-yl)ethanone. Understanding the fragmentation patterns of this and related molecules is crucial for their identification, characterization, and for metabolism studies in drug development. This document outlines the expected mass spectral data, proposes a detailed experimental protocol for its acquisition, and visualizes the key fragmentation pathways.

Core Data Presentation: Predicted Mass Spectral Data

While a publicly available, complete mass spectrum of this compound is limited, the primary fragmentation pathways can be reliably predicted based on the known behavior of similar aromatic ketones and thiophene derivatives. The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 202, corresponding to its molecular weight.[1] The subsequent fragmentation is dominated by characteristic cleavages around the carbonyl group and within the thiophene ring structure.

The following table summarizes the anticipated major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is predicted based on the stability of the resulting ions, with the most stable fragments expected to be more abundant.

| m/z | Proposed Fragment Ion | Structure of Ion | Predicted Relative Abundance |

| 202 | Molecular Ion [C₁₂H₁₀OS]⁺• | C₆H₅-C₄H₂S-COCH₃ | Moderate |

| 187 | [M - CH₃]⁺ | C₆H₅-C₄H₂S-CO⁺ | High |

| 159 | [M - COCH₃]⁺ | C₆H₅-C₄H₂S⁺ | High |

| 115 | [C₉H₇]⁺ | Phenyl-C≡C-C≡CH⁺ | Moderate |

| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Moderate |

| 43 | [CH₃CO]⁺ | CH₃CO⁺ | Moderate to High |

Elucidating the Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key steps. The initial ionization event will form the molecular ion (m/z 202). The most favorable subsequent fragmentations involve the cleavage of bonds adjacent to the carbonyl group, a common feature for ketones.[2][3]

One of the most prominent fragmentation pathways is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 187. Another significant alpha-cleavage event is the loss of the entire acetyl group (•COCH₃) to yield the 5-phenyl-2-thienyl cation at m/z 159. Further fragmentation of the phenyl-substituted thiophene ring can lead to the formation of smaller, stable aromatic cations.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

Injector:

-

Injection Mode: Splitless

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Carrier Gas:

-

Gas: Helium (99.999% purity)

-

Flow Rate: 1.0 mL/min (constant flow)

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp: Increase to 280 °C at a rate of 15 °C/min

-

Final Hold: Hold at 280 °C for 10 minutes

-

-

Column:

-

Type: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization:

-

Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

-

Mass Analyzer:

-

Type: Quadrupole

-

Scan Range: m/z 40 - 400

-

Scan Rate: 2 scans/second

-

-

Temperatures:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

-

-

Detector:

-

Type: Electron Multiplier

-

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library of known spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules for similar compounds.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols are intended to assist researchers in the confident identification and characterization of this compound in various experimental settings.

References

UV-Vis Spectroscopic Analysis of 1-(5-phenylthiophen-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) spectroscopic analysis of 1-(5-phenylthiophen-2-yl)ethanone, a compound of interest in medicinal chemistry and materials science. This document details the electronic absorption properties, experimental protocols for its analysis, and the underlying principles of its spectroscopic behavior.

Introduction

This compound is a heteroaromatic ketone containing a phenyl-substituted thiophene moiety. The extended π-conjugated system, encompassing the phenyl ring, the thiophene ring, and the carbonyl group, gives rise to characteristic electronic transitions that can be probed by UV-Vis spectroscopy. These transitions, primarily π → π* and n → π* in nature, are sensitive to the molecular environment, making UV-Vis spectroscopy a valuable tool for characterization and for studying solute-solvent interactions.

Electronic Absorption Properties

The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region. The position and intensity of the absorption maximum (λmax) are influenced by the electronic structure of the molecule and the polarity of the solvent.

Quantitative Spectroscopic Data

The UV-Vis absorption properties of a closely related thiophenyl-substituted acetophenone have been investigated in various solvents. The following table summarizes the absorption maxima (λmax) in a range of solvents with differing polarities. A study on thiophenyl-substituted acetophenones found that the UV/Vis absorption maximum for a representative compound was observed at 318 nm in dichloromethane (DCM)[1]. The solvatochromic behavior, i.e., the shift in λmax with solvent polarity, is relatively minimal for the absorption spectrum of this class of compounds[2].

Table 1: UV-Vis Absorption Maxima (λmax) of a Thiophenyl-Substituted Acetophenone in Various Solvents

| Solvent | Polarity Index (ET(30)) | λmax (nm) |

| Dichloromethane (DCM) | 40.7 | 318[1] |

Note: The data presented is for a closely related thiophenyl-substituted acetophenone as a proxy, due to the limited availability of comprehensive public data for this compound itself. The general absorption characteristics are expected to be very similar.

Experimental Protocol for UV-Vis Analysis

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

Analyte: this compound (solid)

-

Solvent: Spectroscopic grade Dichloromethane (or other suitable solvent)

-

Instrumentation: A dual-beam UV-Vis spectrophotometer

-

Cuvettes: 1 cm path length quartz cuvettes

Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 x 10-3 M.

-

From the stock solution, prepare a working solution with a concentration in the range of 1 x 10-5 M to 1 x 10-4 M, such that the absorbance maximum is within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning, typically from 200 nm to 500 nm.

-

Set the scan speed and slit width as appropriate for the instrument.

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.

-

Perform a baseline correction with the solvent-filled cuvettes.

-

Acquire the absorption spectrum of the sample solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the UV-Vis spectroscopic analysis of this compound.

Caption: Experimental workflow for UV-Vis analysis.

Electronic Transitions and Molecular Structure

The electronic transitions observed in the UV-Vis spectrum of this compound are a result of its molecular structure, which facilitates intramolecular charge transfer upon photoexcitation.

Caption: Electronic transitions in the molecule.

Conclusion

This technical guide has provided a detailed overview of the UV-Vis spectroscopic analysis of this compound. The key absorption features, a comprehensive experimental protocol, and illustrative diagrams have been presented to aid researchers and scientists in their work with this compound. The sensitivity of the electronic transitions to the molecular environment underscores the utility of UV-Vis spectroscopy in the characterization and study of this and related heteroaromatic systems. Further research to populate a more extensive database of its photophysical properties in a wider array of solvents would be beneficial for a deeper understanding of its solvatochromic behavior.

References

- 1. Variation in solvato-, AIE- and mechano-fluorochromic behavior for furanyl and thiophenyl-substituted anthranyl π-conjugates: the role of tiny flanking donor groups - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. Fluorosolvatochromism of furanyl- and thiophenyl-substituted acetophenones - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00256G [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of 1-(5-phenylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and generalized experimental protocols for determining the solubility and stability of 1-(5-phenylthiophen-2-yl)ethanone. As of the latest literature review, specific experimental solubility and stability data for this compound are not publicly available. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

This compound is a ketone derivative containing a phenylthiophene moiety. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1] The solubility and stability of such compounds are critical physicochemical parameters that influence their suitability for various applications, including drug development, where they affect formulation, bioavailability, and shelf-life. This guide outlines the methodologies for evaluating the solubility and stability of this compound in common laboratory solvents.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀OS | [2][3] |

| Molecular Weight | 202.27 g/mol | [2][3] |

| Melting Point | 116 °C | [4] |

| Boiling Point (Predicted) | 363.8 ± 30.0 °C | [4] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [4] |

| XLogP3 | 3.6 | [5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its absorption and bioavailability. The "like dissolves like" principle generally applies, suggesting that this compound, a relatively nonpolar molecule, will exhibit better solubility in organic solvents than in aqueous media.

3.1. Predicted Solubility

Based on its chemical structure, this compound is expected to be poorly soluble in water and more soluble in organic solvents. The presence of the phenyl and thiophene rings contributes to its lipophilicity, while the ketone group provides a site for hydrogen bonding, which may slightly enhance solubility in polar protic solvents.

3.2. Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in common solvents at ambient temperature (25 °C). This data is for illustrative purposes to demonstrate how such information would be presented.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility Category | Illustrative Solubility (mg/mL) |

| Water | 80.1 | Very Slightly Soluble | < 0.1 |

| Ethanol | 24.5 | Soluble | 10 - 50 |

| Methanol | 32.7 | Soluble | 10 - 50 |

| Acetone | 20.7 | Freely Soluble | > 100 |

| Dichloromethane | 8.9 | Freely Soluble | > 100 |

| Ethyl Acetate | 6.0 | Soluble | 50 - 100 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble | > 100 |

| n-Hexane | 1.9 | Sparingly Soluble | 1 - 10 |

3.3. Experimental Protocol for Solubility Determination (Equilibrium Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Scintillation vials or test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or other appropriate units.

Caption: Experimental workflow for equilibrium solubility determination.

Stability Profile

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

4.1. Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to identify potential degradation products and establish degradation pathways.

4.2. Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study on this compound.

| Stress Condition | Duration | Degradation (%) | Major Degradation Products |

| Acidic (0.1 M HCl, 60 °C) | 24 h | 5% | Hydrolysis products |

| Basic (0.1 M NaOH, 60 °C) | 24 h | 15% | Thiophene ring opening products |

| Oxidative (3% H₂O₂, RT) | 24 h | 10% | N-oxides, hydroxylated species |

| Thermal (80 °C) | 7 days | < 2% | None detected |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 8% | Photodegradation products |

4.3. Experimental Protocol for Stability Testing (Forced Degradation)

This protocol outlines a general procedure for conducting forced degradation studies.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Suitable solvent (e.g., acetonitrile, methanol)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and heat at a specified temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and keep at a specified temperature.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to high temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of the compound to light as per ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

References

Biological significance of the phenylthiophene scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylthiophene scaffold, a five-membered sulfur-containing heterocycle fused to a phenyl ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and structural properties, including its ability to act as a bioisostere of other aromatic systems and engage in various non-covalent interactions, make it a versatile core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the phenylthiophene scaffold, detailing its diverse pharmacological activities, structure-activity relationships (SAR), and the experimental methodologies employed in its evaluation.

Anticancer Activity

Phenylthiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.

Kinase Inhibition

A primary mode of anticancer activity for many phenylthiophene-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Several phenylthiophene derivatives have been identified as potent dual inhibitors of VEGFR-2 and Akt (Protein Kinase B). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Akt is a central node in signaling pathways that promote cell survival and proliferation. By simultaneously targeting these two kinases, phenylthiophene compounds can exert a powerful anti-tumor effect.

Quantitative Data: Anticancer Activity of Phenylthiophene Derivatives (Kinase Inhibition)

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | VEGFR-2 | - | 0.126 | [1] |

| 4c | VEGFR-2 | - | 0.075 | [1] |

| Sorafenib (Reference) | VEGFR-2 | - | 0.045 | [1] |

| 3b | Akt-1 | HepG2 | - | [1] |

| 4c | Akt-1 | HepG2 | - | [1] |

| LY2780301 (Reference) | Akt-1 | - | - | [1] |

| 16b | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | U87MG | 7.2 | [2] |

Signaling Pathway: VEGFR-2 and Akt Inhibition

The following diagram illustrates the simplified signaling cascade initiated by VEGF binding to VEGFR-2, leading to the activation of the PI3K/Akt pathway, and the points of inhibition by phenylthiophene derivatives.

Caption: Simplified VEGFR-2/Akt signaling pathway and points of inhibition.

Phenylthiophene scaffolds have been incorporated into inhibitors of a range of other kinases implicated in cancer, including atypical Protein Kinase C (aPKC), Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B).

Tubulin Polymerization Inhibition

Another important anticancer mechanism for phenylthiophene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to mitotic arrest and apoptosis.

Quantitative Data: Anticancer Activity of Phenylthiophene Derivatives (General Cytotoxicity)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | Hep3B | 5.46 | [3] |

| 2d | Hep3B | 8.85 | [3] |

| 2e | Hep3B | 12.58 | [3] |

| Compound 480 | HeLa | 12.61 (µg/mL) | [4] |

| Compound 480 | HepG2 | 33.42 (µg/mL) | [4] |

| Compound 471 | HeLa | 23.79 (µg/mL) | [4] |

| Compound 471 | HepG2 | 13.34 (µg/mL) | [4] |

| TP 5 | HepG2 | <30.0 (µg/mL) | [4] |

| TP 5 | SMMC-7721 | <30.0 (µg/mL) | [4] |

| 3aa | PC-3 | 12.7 | [5] |

| Compound l | MDA-MB-231 | 27.6 | [5] |

| Paclitaxel (Reference) | MDA-MB-231 | 29.3 | [5] |

| Compound 6 | MCF-7 | 11.7 | [6] |

| Compound 6 | HepG2 | 0.21 | [6] |

| Compound 6 | A549 | 1.7 | [6] |

| Doxorubicin (Reference) | MCF-7 | 7.67 | [6] |

| Doxorubicin (Reference) | HepG2 | 8.28 | [6] |

| Doxorubicin (Reference) | A549 | 6.62 | [6] |

| 3d | MCF-7 | 43.4 | [7] |

| 4d | MCF-7 | 39.0 | [7] |

| 3d | MDA-MB-231 | 35.9 | [7] |

| 4d | MDA-MB-231 | 35.1 | [7] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the phenylthiophene scaffold has been successfully employed in the development of potent anti-inflammatory agents. A key mechanism of action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Quantitative Data: Anti-inflammatory Activity of Phenylthiophene Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 1 | 5-LOX | 29.2 | [8] |

| Compound 2 | 5-LOX | 6.0 | [8] |

| Compound 3 | 5-LOX | 6.6 | [8] |

| Compound 21 | COX-2 | 0.67 | [8] |

| Celecoxib (Reference) | COX-2 | 1.14 | [8] |

| Compound 21 | LOX | 2.33 | [8] |

| Sodium Meclofenamate (Reference) | LOX | 5.64 | [8] |

| FM4 | COX-2 | 0.74 | [9] |

| FM10 | COX-2 | 0.69 | [9] |

| FM12 | COX-2 | 0.18 | [9] |

| Compound 5 | ROS Production | 1.42 (µg/mL) | [10] |

| Ibuprofen (Reference) | ROS Production | 11.2 (µg/mL) | [10] |

Signaling Pathway: Arachidonic Acid Cascade and Inhibition

The following diagram depicts the enzymatic conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes by COX and LOX enzymes, respectively, and the inhibitory action of phenylthiophene derivatives.

Caption: Inhibition of the COX and LOX pathways by phenylthiophene derivatives.

Antibacterial Activity

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Phenylthiophene derivatives have shown promising activity against a range of bacteria, including drug-resistant strains. Their mechanism of action often involves the disruption of the bacterial cell membrane.

Quantitative Data: Antibacterial Activity of Phenylthiophene Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 14g | E. coli | 2 | [11] |

| 14g | S. aureus | 3 | [11] |

| Thiophene Derivative 1 | A. baumannii ATCC 17978 | 32 (mg/L) | [12] |

| Thiophene Derivative 1 | E. coli ATCC 25922 | >64 (mg/L) | [12] |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (mg/L, MIC50) | [13] |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (mg/L, MIC50) | [13] |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 (mg/L, MIC50) | [13] |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (mg/L, MIC50) | [13] |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 (mg/L, MIC50) | [13] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 (mg/L, MIC50) | [13] |

| 7b | Various Bacteria | Comparable to Ampicillin & Gentamicin | [14] |

| 8 | Various Bacteria | Comparable to Ampicillin & Gentamicin | [14] |

Experimental Protocols

Synthesis of Phenylthiophene Scaffolds

This is a multi-component reaction for the synthesis of 2-aminothiophenes.

Experimental Workflow: Gewald Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Electronic properties and molecular orbital analysis of 1-(5-phenylthiophen-2-yl)ethanone

An In-depth Technical Guide on the Electronic Properties and Molecular Orbital Analysis of 1-(5-phenylthiophen-2-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the electronic properties and molecular orbital characteristics of this compound (CAS No. 1665-41-4). The document delves into the influence of its molecular structure on the electronic behavior, supported by computational analysis and spectroscopic data. Detailed experimental and computational protocols are provided for researchers, scientists, and professionals in drug development and materials science. The guide summarizes key data in tabular form and uses visualizations to illustrate experimental workflows and conceptual relationships, offering a thorough resource for understanding this significant aryl thiophene derivative.

Introduction

This compound is an organic compound featuring a thiophene ring substituted with a phenyl group at the 5-position and an acetyl group at the 2-position.[1] This molecular architecture results in a conjugated π-system that dictates its unique electronic and photophysical properties.[2] Aryl thiophenes, as a class, are crucial building blocks in medicinal chemistry and materials science, finding applications in the development of pharmaceuticals, organic semiconductors, and conductive polymers.[2] The thiophene nucleus itself is a prominent feature in numerous biologically active molecules, with derivatives showing potential as antifungal, anti-inflammatory, and anticancer agents.[2] this compound, in particular, is utilized in the preparation of N-heterocyclic carbene-Pd-PEPPSI complexes, which have applications in studying antimicrobial and antioxidant activities and in catalysis.[3][4]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1665-41-4 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₀OS | [1][3][5] |

| Molecular Weight | 202.27 g/mol | [1][2][3] |

| InChI Key | SPXBZAHGTSZQLL-UHFFFAOYSA-N | [1][2] |

| Synonyms | 5-Acetyl-2-phenylthiophene, Ethanone, 1-(5-phenyl-2-thienyl)- | [1][3] |

Electronic Properties and Molecular Structure

The electronic characteristics of this compound are a direct consequence of its constituent functional groups and their arrangement. The phenyl group extends the π-conjugated system of the thiophene ring, which influences its light absorption and emission properties as well as its electrochemical behavior.[2] Conversely, the acetyl group at the 2-position acts as a deactivating group, making the thiophene ring less susceptible to electrophilic attack.[2]

The overall molecule is not perfectly planar. In a closely related derivative, 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, X-ray crystallography revealed a significant dihedral angle of 54.37 (5)° between the thiophene and the substituted phenyl rings.[6] The acetyl group was also found to be twisted slightly with respect to the thiophene ring by 8.1 (2)°.[6] This twisting can affect the degree of π-conjugation and, consequently, the electronic properties.

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.[7][8]

While specific experimental values for this compound were not found, computational studies on similar thiophene derivatives provide valuable insights. Density Functional Theory (DFT) is a powerful tool used to calculate these properties.[9][10] For instance, studies on thiophene sulfonamide derivatives show HOMO-LUMO energy gaps in the range of 3.44–4.65 eV.[11] Another study on thiophene-derived Schiff base complexes reported energy gaps around 3.42–3.46 eV, indicating high reactivity.[8] A smaller energy gap generally corresponds to higher reactivity and a greater ease of electronic excitation.[7][11]

Table 1: Representative Computational Data for Thiophene Derivatives

| Compound Class | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Thiophene Sulfonamide Derivatives[11] | B3LYP/6-311G(d,p) | - | - | 3.44 - 4.65 |

| Thiophene-Derived Schiff Base Complexes[8] | B3LYP/6-311G(d,p) | - | - | 3.42 - 3.46 |

| (E)-N′-(...)-thiophene-2-carbohydrazide[10] | B3LYP/6-31G(d) | -5.69 | -1.78 | 3.91 |

Note: The data presented are for structurally related compounds and serve to provide a theoretical context for the electronic properties of this compound.

Experimental Protocols and Characterization

Synthesis Protocol

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences.[2] A common approach is the cross-coupling of pre-functionalized precursors.[2] An exemplary protocol for a related compound, 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-thienyl}ethanone, is described as follows:

-

A solution of 2-chloro-5-trifluoromethylaniline is diazotized using NaNO₂ and HCl.[6]

-

The resulting diazonium salt solution is added dropwise to a stirred mixture containing 2-acetylthiophene and a copper(II) chloride catalyst in acetone.[6]

-

After several hours of reaction, the mixture is diluted with water and extracted with an organic solvent (e.g., CHCl₃).[6]

-

The organic layer is separated, dried, and concentrated under reduced pressure.[6]

-

The final product is purified by distillation or recrystallization.[6]

Spectroscopic Characterization

The structural confirmation of this compound relies on several spectroscopic techniques.[2]

Table 2: Spectroscopic Characterization Techniques

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Elucidates the hydrogen framework. | Distinct signals for acetyl methyl protons, thiophene ring protons, and phenyl ring protons.[2] |

| ¹³C NMR | Identifies the carbon skeleton. | A characteristic downfield signal for the carbonyl carbon (C=O), typically around 200 ppm, as seen in derivatives.[2] |

| Infrared (IR) | Identifies functional groups. | Characteristic absorption bands for C=O stretching of the ketone and vibrations associated with the aromatic rings.[2] |

| Mass Spec. (MS) | Determines molecular weight and fragmentation. | A molecular ion peak corresponding to the molecular weight (202.27 g/mol ).[1] |

Computational Methodology

Molecular orbital analysis and the prediction of electronic properties are typically performed using computational chemistry methods like DFT.[9][12][13]

-

Structure Optimization: The molecular geometry is optimized using a functional such as B3LYP with a basis set like 6-311+G(2d,p).[9]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Electronic Properties: HOMO and LUMO energies, the energy gap, and other electronic parameters are calculated from the optimized geometry.[10][11]

-

Software: Standard quantum chemistry software packages like Gaussian or CASTEP are commonly used for these calculations.[9]

Visualizations

Experimental Workflow

Caption: General experimental workflow for synthesis and analysis.

Structure-Property Relationship

Caption: Relationship between molecular structure and properties.

Conclusion

This compound is a molecule of significant interest due to the interplay between its phenyl, thiophene, and acetyl moieties. The extended π-conjugation imparted by the phenyl group and the electron-withdrawing nature of the acetyl group finely tune its electronic properties, including the HOMO-LUMO energy gap and chemical reactivity. Its characterization through a combination of spectroscopic methods and computational analysis provides a deep understanding of its structure-property relationships. This knowledge is crucial for its application in designing advanced materials, catalysts, and novel therapeutic agents, making it a valuable subject for continued research in both academic and industrial settings.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | 1665-41-4 | Benchchem [benchchem.com]

- 3. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [amp.chemicalbook.com]

- 4. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]

- 5. 1-(5-Phenylthien-2-yl)ethanone, CasNo.1665-41-4 SHANDONG BENRITE NEW CHEMICAL MATERIALS CO.,LTD. China (Mainland) [sdbr.lookchem.com]

- 6. 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]

Unveiling 1-(5-phenylthiophen-2-yl)ethanone: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(5-phenylthiophen-2-yl)ethanone, a key heterocyclic ketone intermediate in organic synthesis. While a singular "discovery" event for this compound is not prominent in scientific literature, its initial and subsequent syntheses are well-documented, primarily through robust methodologies such as Suzuki-Miyaura cross-coupling and Friedel-Crafts acylation. This document details these synthetic protocols, presents key quantitative characterization data, and illustrates the logical workflows for its preparation. The thiophene nucleus is a vital pharmacophore, and its derivatives are integral to medicinal chemistry and material science, making a thorough understanding of intermediates like this compound essential for the development of novel therapeutics and functional materials.[1]

Introduction

This compound (CAS No. 1665-41-4) is an aryl-substituted heterocyclic ketone.[1] Its structure, featuring a phenyl group appended to a thiophene ring which is further functionalized with an acetyl group, makes it a versatile building block. The thiophene moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[1] Consequently, efficient access to functionalized thiophenes such as this compound is critical for drug discovery programs and the synthesis of complex organic materials. This guide focuses on the two predominant and historically significant methods for its initial synthesis.

Primary Synthetic Methodologies

The synthesis of this compound is most effectively achieved through two principal routes: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Lewis acid-catalyzed Friedel-Crafts acylation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[2] For the synthesis of the target compound, this reaction typically involves the coupling of an acetyl-substituted halothiophene with phenylboronic acid. The key advantage of this method lies in its high efficiency, mild reaction conditions, and tolerance of various functional groups.[3] The general scheme involves the palladium-catalyzed reaction of 2-acetyl-5-bromothiophene with phenylboronic acid in the presence of a base.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[4] In this context, the electron-rich 2-phenylthiophene serves as the aromatic substrate, which reacts with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] The reaction proceeds via the formation of a resonance-stabilized acylium ion, which is then attacked by the nucleophilic thiophene ring.[4] Due to the directing effects of the phenyl group and the inherent reactivity of the thiophene ring, acylation occurs preferentially at the C5 position.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling of thiophene derivatives.[3]

Materials and Reagents:

-

2-Acetyl-5-bromothiophene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane / Water (4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-acetyl-5-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: To remove dissolved oxygen, bubble argon or nitrogen gas through the solution for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure with a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Synthesis via Friedel-Crafts Acylation

This protocol is based on standard Friedel-Crafts acylation procedures.[5][6]

Materials and Reagents:

-

2-Phenylthiophene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Reagent Addition: Cool the mixture to 0 °C in an ice-water bath. Add acetyl chloride (1.1 eq) dissolved in anhydrous dichloromethane dropwise from the addition funnel over 10 minutes.

-

Substrate Addition: After the initial addition is complete, add 2-phenylthiophene (1.0 eq) dissolved in anhydrous dichloromethane in the same dropwise manner.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl, with stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Neutralization and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, and then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1665-41-4 | [1][7] |

| Molecular Formula | C₁₂H₁₀OS | |

| Molecular Weight | 202.27 g/mol | |

| Melting Point | 116 °C | [7] |

| Appearance | Solid | [2] |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Assignment |

| ¹H NMR | 7.64 – 7.55 | (m, Phenyl-H) |

| 7.55 – 7.46 | (m, Thiophene-H) | |

| 7.49 – 7.40 | (m, Phenyl-H) | |

| 7.44 – 7.32 | (m, Phenyl-H) | |

| 7.36 – 7.19 | (m, Thiophene-H) | |

| 2.50 (approx.) | (s, -COCH₃) | |

| ¹³C NMR | 193.14 | (C=O) |

| 144.53 | (C-Ar) | |

| 133.74 | (CH-Ar) | |

| 132.03 | (CH-Ar) | |

| 128.32 | (CH-Ar) | |

| 39.31 | (-COCH₃) | |

| Note: NMR data is compiled and interpreted from derivatives and related structures; exact shifts may vary based on solvent and experimental conditions. A singlet for the acetyl protons (-COCH₃) is expected around 2.5 ppm.[8][9] |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows.

Conclusion

This compound is a readily accessible synthetic intermediate, crucial for the elaboration of more complex molecules in pharmaceutical and materials science research. The primary routes to its synthesis, Suzuki-Miyaura cross-coupling and Friedel-Crafts acylation, are both robust and well-established, offering chemists reliable access to this scaffold. This guide provides the necessary procedural and quantitative data to aid researchers in the efficient synthesis and characterization of this valuable compound, facilitating further exploration of its potential applications.

References

- 1. This compound | 1665-41-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. Friedel-Crafts Acylation [www1.udel.edu]

- 7. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Substitution Reactions on the Thiophene Ring of 1-(5-phenylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the principles and methodologies governing electrophilic substitution reactions on the thiophene ring of 1-(5-phenylthiophen-2-yl)ethanone. This compound, featuring a thiophene core substituted with an electron-withdrawing acetyl group at the 2-position and an electron-donating phenyl group at the 5-position, presents a nuanced reactivity profile. This guide will delve into the regioselectivity of these reactions, supported by theoretical principles. While specific experimental data for a wide range of electrophilic substitutions on this exact molecule is limited in published literature, this guide provides detailed experimental protocols for analogous reactions on closely related thiophene derivatives. These protocols can serve as a robust starting point for the development and optimization of synthetic routes to novel derivatives of this compound.

Introduction to the Reactivity of this compound